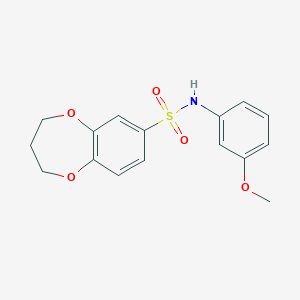

N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Description

N-(3-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzodioxepine backbone substituted with a 3-methoxyphenyl group. The methoxy group likely enhances solubility and modulates electronic properties, while the benzodioxepine core contributes to conformational flexibility .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-20-13-5-2-4-12(10-13)17-23(18,19)14-6-7-15-16(11-14)22-9-3-8-21-15/h2,4-7,10-11,17H,3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVSQDAURZHFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydrobenzodioxepine core, followed by the introduction of the methoxyphenyl group and the sulfonamide functionality. Key steps may include:

Formation of the dihydrobenzodioxepine ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Sulfonamide formation: The final step typically involves the reaction of the intermediate compound with sulfonyl chlorides in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, while the dihydrobenzodioxepine ring provides structural stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound and related analogs:

Key Observations:

- Substituent Effects : The target compound’s 3-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., chlorophenyl in ), which may reduce metabolic stability but improve target engagement .

- Core Flexibility : Benzodioxepine (7-membered ring) in the target vs. benzodioxin (6-membered, ) may influence ring strain and binding pocket compatibility .

Biological Activity

N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, a sulfonamide derivative, has garnered interest for its potential biological activities. This compound belongs to the class of benzodioxepines, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article will explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Molecular Structure and Formula

- Name: N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

- Molecular Formula: C17H19NO5S

- Molecular Weight: 349.36 g/mol

- CAS Number: 790272-30-9

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO5S |

| Molecular Weight | 349.36 g/mol |

| CAS Number | 790272-30-9 |

Anti-Cancer Properties

Recent studies have highlighted the potential of N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide as an anti-cancer agent. Research indicates that sulfonamide compounds can inhibit various kinases involved in cancer progression. For instance, molecular docking studies have shown that related sulfonamide derivatives exhibit strong binding affinities to MAPK1 (Mitogen-Activated Protein Kinase 1), suggesting their potential as cancer therapeutics .

Antimicrobial Activity

Sulfonamides are historically recognized for their antimicrobial properties. The introduction of the methoxy group in the benzodioxepine structure may enhance these effects by improving solubility and bioavailability. Studies on similar compounds have demonstrated significant antibacterial and antifungal activities . The mechanism often involves the inhibition of folic acid synthesis in bacteria, a critical pathway for their growth and replication.

Antidepressant and Anticonvulsant Effects

Benzodioxepines have also been explored for their neuropharmacological effects. Compounds within this class have shown promise in treating depression and epilepsy due to their ability to modulate neurotransmitter systems. The presence of the methoxy group is believed to influence these activities positively.

Study 1: MAPK1 Inhibition

In a study focused on sulfonamide derivatives, researchers synthesized several compounds and evaluated their binding affinities using molecular docking techniques. Compound variants demonstrated varying degrees of inhibition against MAPK1 with binding energy values ranging from -7.55 to -8.34 Kcal/mol. This suggests that modifications to the sulfonamide structure can significantly impact its biological efficacy .

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various benzodioxepine derivatives against common bacterial strains. The results indicated that derivatives with sulfonamide functionalities exhibited enhanced antibacterial properties compared to non-sulfonamide counterparts. The study concluded that structural modifications could lead to more effective antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide?

Synthesis typically involves multi-step organic reactions, including sulfonamide coupling and benzodioxepine ring formation. Key considerations include:

- Stepwise Optimization : Intermediate purification (e.g., chromatography) and reaction monitoring via TLC or HPLC to ensure purity .

- Reaction Conditions : Microwave-assisted synthesis or refluxing under inert atmospheres to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonamide coupling yields .

Q. What analytical techniques are recommended for structural characterization of this compound?

A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : Confirms regiochemistry of the methoxyphenyl group and benzodioxepine ring .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. How should researchers design experiments to evaluate the compound’s biological activity?

- Target Identification : Prioritize enzymes/receptors structurally similar to those inhibited by related sulfonamide-benzodioxepine hybrids (e.g., antimicrobial or anticancer targets) .

- Assay Selection : Use enzyme kinetics (e.g., Michaelis-Menten) for inhibition studies and cell viability assays (MTT/CellTiter-Glo) for cytotoxicity profiling .

- Controls : Include known inhibitors (e.g., methotrexate for antifolate activity) and solvent controls to validate specificity .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in mechanistic data?

- Molecular Dynamics (MD) Simulations : Model ligand-target interactions to validate experimental IC50 values .

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies in activity data .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can researchers elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Analog Synthesis : Introduce substituents at the methoxyphenyl or benzodioxepine moieties (e.g., halogenation, alkylation) .

- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft) parameters with bioactivity using multivariate regression .

- Crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to identify key binding interactions .

Q. What methodologies enable high-throughput screening (HTS) of this compound’s pharmacological properties?

- Automated Synthesis Platforms : Integrate flow chemistry for rapid analog generation .

- AI-Driven Screening : Train machine learning models on existing bioactivity data (e.g., ChEMBL) to predict ADMET profiles .

- Microfluidics : Use droplet-based assays to minimize reagent use and accelerate dose-response profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.